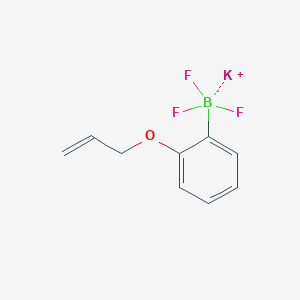
Potassium (2-(allyloxy)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is a chemical compound known for its unique structure and properties It is part of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide typically involves the reaction of 2-(prop-2-en-1-yloxy)phenylboronic acid with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is often subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds .
Applications De Recherche Scientifique
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the prop-2-en-1-yloxy group.
Potassium trifluoro(2-fluorophenyl)boranuide: Contains a fluorine atom on the phenyl ring instead of the prop-2-en-1-yloxy group.
Potassium trifluoro(prop-1-en-2-yl)boranuide: Similar but with a different alkyl group attached to the boron atom.
Uniqueness
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .
Propriétés
Formule moléculaire |
C9H9BF3KO |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-prop-2-enoxyphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13;/h2-6H,1,7H2;/q-1;+1 |
Clé InChI |
CTGGTXNGXAHYRP-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1OCC=C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


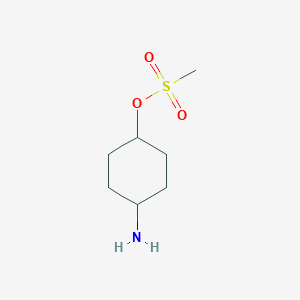
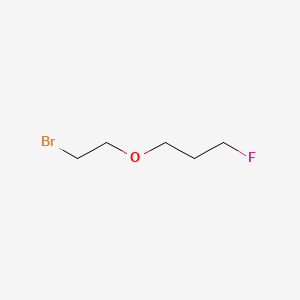
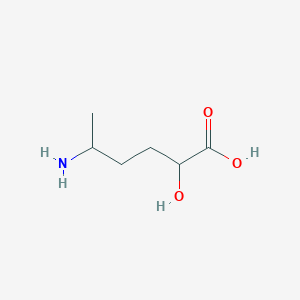
amine](/img/structure/B13462248.png)
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)
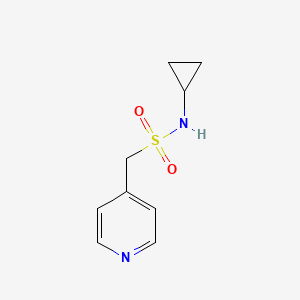
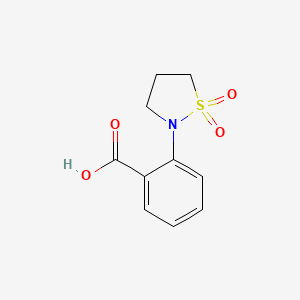
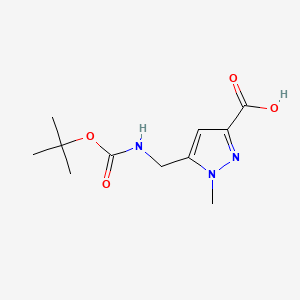
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
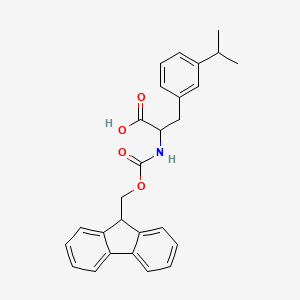
![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
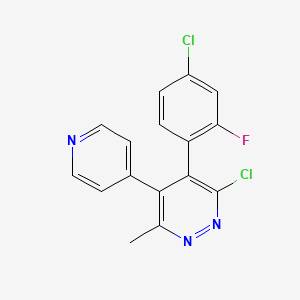
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)
